molecular formula C14H17N3O B14867336 N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide

N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B14867336
M. Wt: 243.30 g/mol
InChI Key: IUPHVHHTZHYRCO-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide is a compound that features a pyridine ring and a pyrrole ring connected by a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide typically involves the functionalization of pyridine and pyrrole derivatives. One common method involves the use of a Rh(III)-catalyzed C-H bond functionalization of pyridine with internal alkynes . Another approach is the oxidation of pyridine derivatives using 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2) .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The pyridine and pyrrole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Functional groups on the pyridine or pyrrole rings can be substituted with other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes . It may also interact with biological targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide is unique due to the presence of both pyridine and pyrrole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-4-pyrrol-1-ylbutanamide

InChI

InChI=1S/C14H17N3O/c18-14(7-5-11-17-9-3-4-10-17)16-12-13-6-1-2-8-15-13/h1-4,6,8-10H,5,7,11-12H2,(H,16,18)

InChI Key

IUPHVHHTZHYRCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CCCN2C=CC=C2

Origin of Product

United States

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